ethyl 5-{[(4-chlorophenyl)sulfonyl][(2E)-3-phenylprop-2-enoyl]amino}-2-phenyl-1-benzofuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-{[(4-chlorophenyl)sulfonyl][(2E)-3-phenylprop-2-enoyl]amino}-2-phenyl-1-benzofuran-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-{[(4-chlorophenyl)sulfonyl][(2E)-3-phenylprop-2-enoyl]amino}-2-phenyl-1-benzofuran-3-carboxylate involves multiple steps, each requiring specific reagents and conditionsCommon reagents used in these steps include p-toluenesulfonic acid, methanesulfonic acid, and various chlorinating agents .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-{[(4-chlorophenyl)sulfonyl][(2E)-3-phenylprop-2-enoyl]amino}-2-phenyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties
Mechanism of Action
The mechanism of action of ethyl 5-{[(4-chlorophenyl)sulfonyl][(2E)-3-phenylprop-2-enoyl]amino}-2-phenyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and its derivatives share some structural similarities and biological activities.
Benzofuran Derivatives:
Uniqueness
Ethyl 5-{[(4-chlorophenyl)sulfonyl][(2E)-3-phenylprop-2-enoyl]amino}-2-phenyl-1-benzofuran-3-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C32H24ClNO6S |
---|---|
Molecular Weight |
586.1 g/mol |
IUPAC Name |
ethyl 5-[(4-chlorophenyl)sulfonyl-[(E)-3-phenylprop-2-enoyl]amino]-2-phenyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C32H24ClNO6S/c1-2-39-32(36)30-27-21-25(16-19-28(27)40-31(30)23-11-7-4-8-12-23)34(29(35)20-13-22-9-5-3-6-10-22)41(37,38)26-17-14-24(33)15-18-26/h3-21H,2H2,1H3/b20-13+ |
InChI Key |
GMQPWMPNPWFESA-DEDYPNTBSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)/C=C/C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C=CC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.